molecular formula C20H16N4O5 B2819139 N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1286712-60-4

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2819139
CAS No.: 1286712-60-4
M. Wt: 392.371
InChI Key: ZMKZGBHQKPQHEO-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3,4-oxadiazole ring, a 5-oxopyrrolidine moiety, and a benzo[d][1,3]dioxole (methylenedioxybenzene) group. The 5-oxopyrrolidine core contributes conformational rigidity, which may influence target binding .

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c25-17-9-13(10-24(17)14-4-2-1-3-5-14)19-22-23-20(29-19)21-18(26)12-6-7-15-16(8-12)28-11-27-15/h1-8,13H,9-11H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKZGBHQKPQHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process One common synthetic route starts with the preparation of the pyrrolidinone intermediate, which is then coupled with an oxadiazole derivative

  • Step 1: Synthesis of Pyrrolidinone Intermediate

    • Starting material: Phenylacetic acid
    • Reagents: Acetic anhydride, sodium acetate
    • Conditions: Reflux in acetic anhydride
  • Step 2: Formation of Oxadiazole Derivative

    • Starting material: Hydrazine hydrate
    • Reagents: Carbon disulfide, potassium hydroxide
    • Conditions: Reflux in ethanol
  • Step 3: Coupling Reaction

    • Reagents: N,N’-dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF)
    • Conditions: Room temperature
  • Step 4: Introduction of Benzo[d][1,3]dioxole Moiety

    • Reagents: Benzo[d][1,3]dioxole-5-carboxylic acid, DCC, DMF
    • Conditions: Room temperature

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Introduction of various functional groups such as halides or alkyl groups

Scientific Research Applications

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound 1,3,4-Oxadiazole Benzo[d][1,3]dioxole at position 5; 5-oxo-1-phenylpyrrolidin-3-yl at position 2 Enhanced lipophilicity (logP ~3.2); potential for CNS activity due to methylenedioxy group
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1,3,4-Thiadiazole 4-Fluorophenyl; isopropyl on thiadiazole Higher metabolic stability (thiadiazole); fluorophenyl may improve target affinity
5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 1,3,4-Thiadiazole Trifluoromethyl on thiadiazole; phenyl on pyrrolidine Increased electron-withdrawing effects (CF₃); improved solubility in polar solvents
4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid 1,3,4-Oxadiazole (thioxo) Thioxo group on oxadiazole; benzoic acid substituent Antibacterial activity (MIC = 8 µg/mL against S. aureus); thioxo group enhances reactivity

Functional Group Impact Analysis

  • 1,3,4-Oxadiazole vs. Thiadiazole : Replacement of oxygen with sulfur (thiadiazole) increases metabolic stability and hydrophobicity but may reduce hydrogen-bonding capacity .
  • Substituent Effects: Benzo[d][1,3]dioxole: Increases lipophilicity (logP ~3.2) compared to simpler aryl groups (e.g., fluorophenyl, logP ~2.8) . Trifluoromethyl (CF₃): Enhances solubility in polar solvents (e.g., aqueous buffer) due to electron-withdrawing effects .

Biological Activity

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, focusing on its anticancer and antimicrobial properties, supported by data tables and relevant case studies.

The compound exhibits complex structural characteristics that contribute to its biological activity. Below is a summary of its chemical properties:

Property Details
Molecular Formula C20H20N4O4
Molecular Weight 384.40 g/mol
LogP 2.6382
Polar Surface Area 63.41 Ų
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. The following findings summarize its anticancer activity:

  • Cell Viability Assays : In vitro studies using A549 human lung adenocarcinoma cells demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The compound exhibited a notable IC50 value compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic protein levels .
  • Selectivity : Importantly, the compound showed lower cytotoxicity towards non-cancerous human small airway epithelial cells (HSAEC) compared to cancerous cells, indicating a degree of selectivity that is desirable in anticancer drug development .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated:

  • Spectrum of Activity : The compound demonstrated significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
  • Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains were determined, showing promising results that suggest potential for further development as an antimicrobial agent .
  • Comparison with Existing Antibiotics : Comparative studies indicated that the compound's efficacy is on par with established antibiotics, making it a candidate for addressing antibiotic resistance issues .

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

  • Study on Lung Cancer Cells : A study evaluated the effects of various derivatives of 5-oxopyrrolidine on A549 cells. It was found that modifications in the chemical structure significantly influenced anticancer activity, with certain derivatives exhibiting enhanced efficacy .
  • Antimicrobial Efficacy Against Resistant Strains : Research focused on testing the compound against resistant strains of Escherichia coli and Klebsiella pneumoniae, revealing effective inhibition at low concentrations .

Q & A

Basic: What are the common synthetic routes for preparing N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrrolidinone core via cyclization of substituted acrylamides or malonic acid derivatives under acidic conditions .
  • Step 2: Oxadiazole ring formation using carbodiimide-mediated cyclization of thiosemicarbazides or hydrazide intermediates, often requiring dehydrating agents like POCl₃ or PCl₃ .
  • Step 3: Coupling the benzodioxole-carboxamide moiety via amide bond formation (e.g., EDC/HOBt activation) .
    Key challenges include optimizing reaction temperatures (e.g., 80–120°C for cyclization) and avoiding side reactions during heterocycle formation .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Validation employs:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrrolidinone carbonyl at ~170 ppm, oxadiazole protons as singlets) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry and ring conformations in crystalline forms .

Basic: What preliminary biological assays are recommended for evaluating its bioactivity?

Standard protocols include:

  • Anticancer Screening: MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR or COX-2 targets) using fluorogenic substrates .
  • Antimicrobial Testing: Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?

  • Case Example: Discrepancies in ¹H NMR integration ratios may arise from dynamic rotational isomerism in the oxadiazole ring. Use variable-temperature NMR (VT-NMR) to freeze conformers and clarify peak splitting .
  • Contradictory MS Fragments: Isotopic labeling or tandem MS/MS can distinguish between isobaric fragments (e.g., benzodioxole vs. phenylpyrrolidinone cleavages) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) improve efficiency in reducing nitro intermediates .
  • Flow Chemistry: Continuous flow reactors enhance oxadiazole cyclization by maintaining precise temperature control and reducing byproducts .
  • Workup Protocols: Liquid-liquid extraction with ethyl acetate/water mixtures minimizes loss of polar intermediates .

Advanced: How can computational modeling predict its pharmacokinetic properties?

  • ADMET Prediction: Tools like SwissADME or ADMETLab estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions based on substituent effects .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., binding affinity to kinase ATP pockets) .

Advanced: How are structure-activity relationships (SAR) systematically investigated for this scaffold?

  • Substituent Variation: Synthesize analogs with modified benzodioxole (e.g., methoxy vs. nitro groups) or pyrrolidinone (e.g., alkyl vs. aryl substituents) moieties .
  • Bioisosteric Replacement: Replace oxadiazole with thiadiazole or triazole rings to assess heterocycle rigidity on activity .
  • 3D-QSAR Models: CoMFA or CoMSIA analyses correlate steric/electronic properties with biological data .

Advanced: What analytical methods assess its stability under physiological conditions?

  • Forced Degradation Studies: Expose to pH 1–13 buffers, heat (40–60°C), and UV light, monitoring degradation via HPLC-PDA .
  • Metabolite Profiling: Liver microsome incubations with LC-HRMS identify oxidation or glucuronidation pathways .

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